2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene
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Overview
Description
2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene is an organofluorine compound characterized by the presence of multiple fluorine atoms and a bromine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene involves its interaction with specific molecular targets. The presence of multiple fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to biological activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-(trifluoromethyl)benzene
- 2-Bromo-5-iodo-(trifluoromethyl)benzene
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Uniqueness
2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene is unique due to its specific arrangement of fluorine and bromine atoms, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where such properties are desired .
Properties
Molecular Formula |
C13H4BrF7O |
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Molecular Weight |
389.06 g/mol |
IUPAC Name |
2-bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene |
InChI |
InChI=1S/C13H4BrF7O/c14-10-6(15)1-2-7(16)12(10)22-11-8(17)3-5(4-9(11)18)13(19,20)21/h1-4H |
InChI Key |
YVGZAZRGUKEOAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br)F |
Origin of Product |
United States |
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